Ethylphosphate
Description
Historical Background and Discovery
The discovery and development of this compound compounds traces back to the early foundations of organophosphate chemistry in the 19th century. The historical progression of ethyl phosphate synthesis began with the pioneering work of French chemist Jean Louis Lassaigne in the early 1800s, who conducted the first systematic studies of phosphoric acid ether formation. Lassaigne's investigations around 1820 involved the reaction of ethanol with phosphoric acid, establishing the fundamental approach to organophosphate synthesis that would influence subsequent research for decades.
The evolution of this compound chemistry continued through the work of several distinguished chemists who refined synthesis methods and expanded understanding of phosphate ester formation. Philippe-Nicolas Pia and Nicolas Deyeux contributed to early theoretical frameworks, while Boudet's work in 1801 represented some of the earliest attempts to generate what was then termed "phosphoric ether". These early investigations faced significant challenges due to limited synthetic methods and the complex nature of phosphate ester formation.
A pivotal advancement occurred in 1848 when Franz Anton Voegeli, working under Gustav Magnus at the University of Berlin, successfully synthesized triethyl phosphate, marking the first neutral ester of phosphoric acid. This achievement represented a culmination of nearly five decades of research and provided the foundation for modern organophosphate synthesis. Voegeli's work specifically focused on both diethyl and triethyl phosphate compounds, establishing methodologies that would become standard approaches in organophosphate chemistry.
The recognition of different this compound forms emerged through subsequent research that identified the existence of monoethyl phosphate as a distinct compound. Pelouze's synthesis work in 1833 contributed to the isolation and characterization of monoethyl phosphate derivatives, while later researchers expanded understanding of the complex equilibria involved in this compound formation. These historical developments established this compound as a fundamental compound for studying phosphate ester chemistry and provided the scientific foundation for modern applications.
Significance in Organophosphate Chemistry
This compound occupies a central position in organophosphate chemistry due to its role as both a synthetic intermediate and a model compound for understanding phosphate ester behavior. The compound demonstrates the fundamental principles of phosphoric acid esterification, serving as an essential reference point for studying the formation and properties of organophosphate compounds. Its multiple esterification states provide valuable insights into the thermodynamic and kinetic factors governing phosphate ester stability and reactivity.
The chemical versatility of this compound manifests through its ability to exist in various forms, including monoethyl phosphate, diethyl phosphate, and as components of mixed ester systems. This structural diversity makes this compound particularly valuable for investigating the relationships between molecular structure and chemical properties in organophosphate systems. Research has shown that this compound serves as a monoalkyl phosphate epitope, having specific biological and chemical significance in various applications.
From a mechanistic perspective, this compound formation and hydrolysis reactions provide crucial information about phosphate ester chemistry. The compound exhibits characteristic behavior patterns that help scientists understand broader principles of organophosphate reactivity, including hydrolysis mechanisms, acid-base properties, and thermal stability. These properties make this compound an important compound for both fundamental research and practical applications.
The significance of this compound extends to its role in biochemical systems, where it functions as a phosphoantigen and epitope. This biological relevance demonstrates the connection between synthetic organophosphate chemistry and natural phosphate metabolism, illustrating how fundamental chemical principles apply across diverse biological and industrial contexts. The compound's behavior in aqueous systems and its interactions with biological molecules provide valuable insights into phosphate ester function in living systems.
Nomenclature and Classification
The nomenclature of this compound compounds reflects the complexity of phosphate ester chemistry and the need for precise chemical identification. The most common forms include monoethyl phosphate, designated by the Chemical Abstracts Service number 1623-14-9, and ethyl phosphate mixtures, represented by CAS number 37203-76-2. The systematic naming follows International Union of Pure and Applied Chemistry conventions, with monoethyl phosphate formally designated as ethyl dihydrogen phosphate or phosphoric acid monoethyl ester.
The classification system for this compound compounds distinguishes between different degrees of esterification. Monoethyl phosphate contains one ethyl group attached to the phosphate moiety, with the molecular formula C₂H₇O₄P and a molecular weight of 126.05 daltons. The diethyl phosphate form features two ethyl groups, while mixed ester systems contain both mono- and diester components in varying ratios. Commercial preparations often consist of these mixed systems, with typical compositions ranging from 35-47% monoester and 53-65% diester forms.
Chemical classification places this compound within the broader category of organophosphate compounds, specifically as phosphate esters with alkyl substituents. The compound shares structural characteristics with other organophosphates while maintaining distinct properties related to its specific ethyl substitution pattern. This classification system helps organize the vast array of organophosphate compounds and facilitates understanding of structure-property relationships across the entire class.
Alternative nomenclature systems recognize this compound through various synonyms and descriptive terms. Common synonyms include phosphoric acid ethyl ester, ethoxyphosphonic acid, and monoethyl acid phosphate. These naming variations reflect different emphasis on structural features and chemical properties, with some focusing on the phosphoric acid derivative nature while others highlight the ethyl ester functionality. Understanding these nomenclature variations is essential for comprehensive literature research and chemical database searches.
Relationship to Phosphate Ester Family
This compound represents a fundamental member of the extensive phosphate ester family, demonstrating key structural and chemical characteristics that define this important class of compounds. Phosphate esters share the general structure O=P(OR)₃, where R represents organic substituents, and this compound specifically illustrates how alkyl groups influence the properties and behavior of these compounds. The relationship between this compound and other phosphate esters provides insights into the systematic variation of properties across the family.
The phosphate ester family encompasses a remarkable diversity of compounds, ranging from simple alkyl esters like this compound to complex biomolecules such as deoxyribonucleic acid and ribonucleic acid. Within this family, this compound serves as a model compound for understanding fundamental principles that apply to more complex systems. The relatively simple structure of this compound makes it particularly useful for studying basic phosphate ester chemistry without the complications introduced by additional functional groups or extended molecular frameworks.
Structural relationships within the phosphate ester family reveal important patterns in bonding and reactivity. All phosphate esters feature the characteristic phosphoryl group (P=O), which exhibits unique bonding properties that have been the subject of extensive theoretical and experimental investigation. The phosphoryl bond displays characteristics intermediate between single and double bonds, with significant ionic character that influences the chemical behavior of the entire molecule. This compound demonstrates these bonding principles in a relatively simple molecular context.
The family relationships extend to chemical properties, particularly acidity and hydrolysis behavior. Phosphate esters bearing hydroxyl groups, including monoethyl phosphate, exhibit acidic properties with characteristic dissociation constants. The first hydroxyl group typically shows a dissociation constant between 1-2, while the second hydroxyl group dissociates with a constant between 6-7. These properties make phosphate esters, including this compound, negatively charged at physiological conditions, influencing their biological activity and environmental behavior.
Table 1: Comparative Properties of this compound Forms
| Property | Monoethyl Phosphate (CAS 1623-14-9) | Mixed Ester System (CAS 37203-76-2) |
|---|---|---|
| Molecular Formula | C₂H₇O₄P | C₆H₁₈O₈P₂ |
| Molecular Weight (g/mol) | 126.05 | 280.15 |
| Density (g/cm³) | 1.447 | 1.27 |
| Boiling Point (°C) | 252.4 | 200.3 |
| Flash Point (°C) | 106.4 | 193 |
| Water Solubility | Miscible | Completely soluble |
| Physical State | Liquid | Viscous liquid |
Table 2: Historical Development of this compound Chemistry
| Year | Researcher | Contribution | Significance |
|---|---|---|---|
| 1801 | Boudet | First attempts at phosphoric ether generation | Established early theoretical framework |
| 1820 | Lassaigne | Systematic study of ethanol-phosphoric acid reactions | Foundation of organophosphate synthesis |
| 1833 | Pelouze | Synthesis and isolation of monoethyl phosphate | First pure this compound compound |
| 1848 | Voegeli | Synthesis of triethyl phosphate | First neutral phosphate ester |
| 1851 | Williamson | Discovery of ether formation mechanism | Revolutionized organophosphate synthesis methods |
The environmental and industrial significance of phosphate esters, including this compound, reflects their widespread use as flame retardants, plasticizers, and performance additives. These applications take advantage of the unique combination of thermal stability, chemical reactivity, and compatibility with organic polymers that characterize the phosphate ester family. This compound compounds contribute to this utility through their specific balance of hydrophilicity and organic compatibility, making them valuable components in various formulations and chemical processes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5O4P-2 |
|---|---|
Molecular Weight |
124.03 g/mol |
IUPAC Name |
ethyl phosphate |
InChI |
InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-2 |
InChI Key |
ZJXZSIYSNXKHEA-UHFFFAOYSA-L |
SMILES |
CCOP(=O)([O-])[O-] |
Canonical SMILES |
CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
One significant application of ethylphosphate is in the formulation of drug delivery systems. For example, bis(2-(methacryloyloxy)ethyl) phosphate has been utilized in creating microsphere formulations for controlled release of paclitaxel, a chemotherapeutic agent used in ovarian cancer treatment. These formulations are designed to deliver the drug over extended periods (up to eight weeks), enhancing therapeutic efficacy while minimizing side effects .
Case Study: Paclitaxel Microspheres
A study demonstrated that the incorporation of bis(2-(methacryloyloxy)ethyl) phosphate into paclitaxel microspheres improved the release profile and stability of the drug. The formulation was assessed for its effectiveness in inhibiting tumor growth in preclinical models, showing promising results that warrant further investigation in clinical settings .
Industrial Applications
Plasticizers and Flame Retardants
Triethyl phosphate serves as a plasticizer and flame retardant in various polymer systems. Its ability to enhance flexibility and durability makes it valuable in manufacturing unsaturated polyesters and other plastics. Additionally, it acts as a solvent for cellulose acetate and is used as an intermediate in the synthesis of pesticides .
Table 1: Industrial Applications of Triethyl Phosphate
| Application | Description |
|---|---|
| Plasticizer | Improves flexibility and processability of polymers |
| Flame Retardant | Reduces flammability of materials |
| Solvent | Used in the dissolution of cellulose acetate |
| Intermediate | Serves as a precursor in pesticide synthesis |
Environmental Applications
Biodegradable Composites
this compound derivatives have been explored for their role in developing biodegradable composites. Research indicates that ionic liquids assisted by this compound can facilitate the processing of renewable resources into eco-friendly materials, addressing environmental concerns associated with traditional plastics .
Dental Applications
Dental Adhesives
In dental applications, bis(2-(methacryloyloxy)ethyl) phosphate is utilized as a primer for enamel bonding systems. Its incorporation into dental adhesives enhances adhesion to tooth structure while providing antibacterial properties, which is crucial for long-term success in restorative dentistry .
Case Study: Dental Bonding Systems
A comparative study evaluated the performance of dental adhesives containing bis(2-(methacryloyloxy)ethyl) phosphate against traditional systems. Results indicated superior bonding strength and reduced hydrolysis susceptibility, making it a promising candidate for future adhesive formulations .
Summary of Findings
The applications of this compound are vast and varied, spanning pharmaceutical formulations, industrial processes, environmental sustainability efforts, and dental technologies. The following table summarizes key applications along with their benefits:
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Controlled release; enhanced stability |
| Industrial | Plasticizers; flame retardants | Improved material properties |
| Environmental | Biodegradable composites | Eco-friendly alternatives to traditional plastics |
| Dental | Adhesives for enamel bonding | Enhanced adhesion; antibacterial properties |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Ethyl phosphate undergoes acid-catalyzed hydrolysis via the BAL2 mechanism , involving bond cleavage between the phosphorus and oxygen atoms. The reaction proceeds through a trigonal bipyramidal intermediate, with the leaving group (ethanol) departing in the rate-determining step .
Table 1: Activation Parameters for Acid-Catalyzed Hydrolysis
| Parameter | Value (kcal/mol) |
|---|---|
| ΔH‡ (activation enthalpy) | 24.6 |
| ΔS‡ (activation entropy) | -18.0 |
| Solvent | 35% Dioxane-65% Water |
The reaction rate increases with acid concentration, as protonation stabilizes the transition state .
Base-Catalyzed Hydrolysis
In alkaline conditions, ethyl phosphate hydrolyzes via an S_N2P mechanism , where a nucleophile (e.g., hydroxide ion) attacks the phosphorus center. This pathway is faster than acid-catalyzed hydrolysis due to the stronger nucleophilicity of the hydroxide ion .
Table 2: Rate Constants for Base-Catalyzed Hydrolysis
| Nucleophile | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Hydroxide Ion | 1.2 × 10⁻³ |
| Ammonia | 5.8 × 10⁻⁵ |
Nucleophilic Substitution Reactions
Ethyl phosphate reacts with α-effect nucleophiles (e.g., hydroxylamine, hydroperoxide) at accelerated rates due to stabilizing interactions between the nucleophile’s lone pairs and the phosphorus center.
Table 3: Reactivity of α-Effect Nucleophiles
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Brønsted Slope (βₙᵤₙₙ) |
|---|---|---|
| Hydroxylamine | 2.1 × 10⁻² | 0.41 |
| Hydroperoxide | 1.5 × 10⁻¹ | 0.38 |
The Brønsted correlation (βₙᵤₙₙ = 0.41) indicates strong electronic effects, with nucleophilicity correlating to basicity .
Enzymatic Hydrolysis
Ethyl phosphate is efficiently hydrolyzed by phosphatases, which utilize a two-metal ion mechanism . The enzyme active site coordinates the phosphate oxygen and facilitates nucleophilic attack by a metal-bound water molecule .
Table 4: Enzymatic Hydrolysis Parameters
| Enzyme | K_M (mM) | k_cat (s⁻¹) |
|---|---|---|
| Alkaline Phosphatase | 0.35 | 120 |
This mechanism achieves rate accelerations exceeding 10⁷-fold compared to uncatalyzed reactions .
Environmental Considerations
Table 5: Biodegradation Pathways
| Degradant | Half-Life (days) |
|---|---|
| Ethyl Dihydrogen Phosphate | 5–7 |
| Inorganic Phosphate | Stable |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Michaelis-Arbuzov-like rearrangement, where the catalyst facilitates nucleophilic substitution at the phosphorus center. Key advantages include:
-
Yield : 98% or higher, attributed to precise temperature control and catalytic efficiency.
-
Purity : The distillate is colorless and transparent, with a boiling point of 198–199°C, indicating minimal byproducts.
-
Environmental Impact : No halogenated byproducts are generated, addressing toxicity concerns associated with traditional haloalkane catalysts.
Table 1: Parameters for Catalytic Rearrangement
| Parameter | Value/Range |
|---|---|
| Reactant | Triethyl phosphite |
| Catalyst | Ethyl p-toluenesulfonate |
| Catalyst Loading | 0.3–1% (w/w) |
| Reaction Temperature | 180–185°C |
| Distillation Conditions | 118–120°C, 0.095 MPa |
| Yield | ≥98% |
Solvent-Free Synthesis from Triethyl Phosphite and Phosphorous Acid
A solvent- and catalyst-free method for synthesizing diethyl phosphite, a precursor to this compound derivatives, is described in CN111995639A. This approach involves the batch addition of phosphorous acid to triethyl phosphite under controlled thermal conditions.
Stepwise Process
-
Batch Addition : Phosphorous acid is added in 4–5 increments to triethyl phosphite at ≤35°C to mitigate exothermic effects.
-
Thermal Reaction : The mixture is held at 50–60°C for 30 minutes, then gradually heated to 60–90°C at 2.5–5°C/h for 3–5 hours.
-
Product Isolation : Diethyl phosphite is obtained with 97–99% yield and ≥99% purity, confirmed by gas chromatography.
Table 2: Solvent-Free Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Reactants | Triethyl phosphite, H₃PO₃ |
| Phosphorous Acid Addition | 4–5 batches |
| Initial Temperature | ≤35°C |
| Final Temperature | 60–90°C |
| Reaction Time | 3–5 hours |
| Yield | 97–99% |
This method eliminates solvent waste and reduces energy consumption compared to traditional routes, making it suitable for scalable production.
Eco-Friendly Synthesis with Phosphoric Acid and Ethanol
An environmentally benign synthesis of monoethyl phosphate (EtP) involves reacting phosphoric acid with absolute ethanol at room temperature. This method, optimized for flame-retardant applications, produces a mixture of mono- and diethyl phosphates in a 2:3 molar ratio.
Characterization and Applications
-
FTIR Analysis : Peaks at 805 cm⁻¹ (P–O–C), 1037 cm⁻¹ (P–O), and 1223 cm⁻¹ (P=O) confirm ester formation.
-
Mass Spectrometry : Fragments at m/z 99 (phosphoric acid), 127 (monoethyl phosphate), and 155 (diethyl phosphate) validate product identity.
-
Melamine Salt Derivative : EtP reacts with melamine to form a fire-retardant salt, demonstrating its utility in material science.
Biological Formation via In Vivo Alcoholysis
Monoethyl phosphate has been isolated from the livers of ethanol-intoxicated rats, revealing a biological synthesis pathway. Administering [2-¹⁴C]ethanol or [³²P]orthophosphate led to labeled this compound, confirmed via enzymatic hydrolysis and chromatographic analysis.
Mechanism and Implications
-
Alcoholysis : Ethanol substitutes water in hydrolytic enzyme-catalyzed reactions, yielding this compound from endogenous phosphate esters.
-
Physiological Impact : This pathway underscores the metabolic consequences of acute ethanol exposure, linking intoxication to aberrant phosphorylation.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield | Temperature | Catalysts/Solvents | Environmental Impact |
|---|---|---|---|---|
| Catalytic Rearrangement | ≥98% | 180–185°C | Ethyl p-toluenesulfonate | Low toxicity |
| Solvent-Free Synthesis | 97–99% | 60–90°C | None | Solvent-free |
| Eco-Friendly Synthesis | 98% | Room temp. | None | Low energy input |
| Biological Formation | Trace | 37°C (in vivo) | Enzymatic | N/A |
Key Considerations
-
Industrial Scalability : The catalytic and solvent-free methods are best suited for large-scale production due to high yields and simplicity.
-
Purity Requirements : Solvent-free synthesis achieves ≥99% purity, critical for pharmaceutical applications.
-
Biological Relevance : In vivo formation highlights potential toxicological risks of ethanol metabolism .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing ethylphosphate derivatives with high purity?
- Methodology : this compound synthesis typically involves esterification of phosphoric acid with ethanol under controlled anhydrous conditions. Key steps include:
- Use of catalysts (e.g., sulfuric acid) to accelerate ester bond formation.
- Purification via fractional distillation or recrystallization, monitored by nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) .
- Analytical validation through mass spectrometry (MS) to confirm molecular weight (e.g., 275.22 g/mol for diethyl-p-nitrophenyl phosphate) .
Q. How can researchers detect and quantify this compound metabolites in biological samples?
- Methodology :
- Extraction : Liquid-liquid extraction using organic solvents (e.g., ethyl acetate) to isolate this compound derivatives from urine or plasma.
- Detection : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) .
- Validation : Calibration curves spanning 1–500 ng/mL, with recovery rates >85% and limits of detection (LOD) <1 ng/mL .
Q. What mechanisms underlie this compound toxicity in acetylcholinesterase inhibition?
- Mechanistic Insight : this compound derivatives (e.g., paraoxon) phosphorylate serine residues in acetylcholinesterase’s catalytic triad, irreversibly blocking neurotransmitter hydrolysis.
- Experimental Validation :
- In vitro assays with purified enzyme and spectrophotometric monitoring of substrate (acetylthiocholine) depletion .
- Dose-response curves to calculate IC₅₀ values, cross-referenced with molecular docking simulations .
Advanced Research Questions
Q. How do computational models resolve contradictions in this compound reaction kinetics across experimental studies?
- Methodology :
-
Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states of this compound hydrolysis to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
-
Kinetic Isotope Effects (KIEs) : Compare experimental ¹⁸O KIEs (1.039–1.001) with computational predictions (1.046) to validate stepwise vs. concerted mechanisms (Table 1) .
Table 1 : Kinetic Isotope Effects (KIEs) for this compound Hydrolysis
Parameter Experimental KIE Computational KIE Nucleophile (O2′) 1.010 0.998–0.981 Leaving Group (O5′) 1.041 1.046 Source: Adapted from
Q. What strategies reconcile discrepancies between in vitro and in vivo toxicity data for this compound compounds?
- Methodology :
- Toxicokinetic Modeling : Incorporate species-specific metabolic rates (e.g., hepatic cytochrome P450 activity) to adjust NOEL (no-observed-effect-level) values. For example, oral biological reference values for this compound metabolites in children are 52 nmol/kg .
- Cross-Species Extrapolation : Use allometric scaling to convert rodent toxicity data to human equivalents .
Q. How can metabolomics data improve risk assessment of this compound exposure in vulnerable populations?
- Methodology :
- Biomonitoring : Measure urinary this compound metabolites (e.g., diethylthiophosphate) in longitudinal cohort studies.
- Statistical Analysis : Apply multivariate regression to correlate metabolite levels with neurodevelopmental outcomes, adjusting for covariates (e.g., age, diet) .
Data Contradiction Analysis
- Case Study : Variability in reported KIEs for this compound hydrolysis (Table 1) arises from differences in solvent systems (aqueous vs. nonpolar) and pH conditions. Researchers should standardize reaction parameters and validate findings using dual experimental-computational approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
